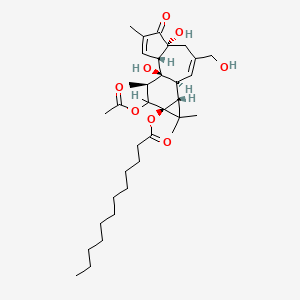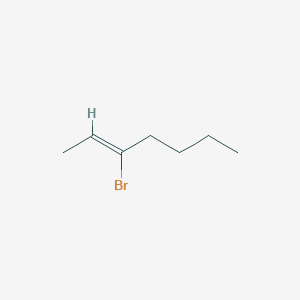
1,6-Hexamethylene-bis-cyanoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexamethylene-bis-cyanoguanidine: is a chemical compound with the molecular formula C10H18N8 and a molecular weight of 250.30 g/mol . It is known for its applications in various fields, including organic synthesis and industrial processes. The compound is characterized by its white to light yellow powder appearance and has a melting point range of 205.0°C to 212.0°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Hexamethylene-bis-cyanoguanidine can be synthesized through the reaction of 1,6-hexanediamine with cyanamide under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO) , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with a purity of at least 99% .
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Hexamethylene-bis-cyanoguanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanoguanidine groups are replaced by other functional groups.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and cyanamide.
Common Reagents and Conditions:
Nucleophiles: Such as and for substitution reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide .
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The major products include 1,6-hexanediamine and cyanamide .
Aplicaciones Científicas De Investigación
1,6-Hexamethylene-bis-cyanoguanidine has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of polybiguanides, which are important in the production of disinfectants and antiseptics.
Biological Research: The compound is studied for its potential antimicrobial properties and its role in the development of new antimicrobial agents.
Medical Applications: It serves as an intermediate in the synthesis of pharmaceutical compounds, including those used in the treatment of infections.
Industrial Applications: The compound is used in the production of polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,6-hexamethylene-bis-cyanoguanidine involves its interaction with microbial cell membranes. The compound’s biguanide groups are known to disrupt the cytoplasmic membrane of bacteria, leading to cell lysis and death . This biocidal action is attributed to the positive charge carried by the biguanide groups, which allows them to bind to the negatively charged bacterial cell walls .
Comparación Con Compuestos Similares
1,6-Hexamethylenediamine: A precursor in the synthesis of 1,6-hexamethylene-bis-cyanoguanidine, used in the production of nylon and other polymers.
Polyhexamethylene Biguanide: A polymeric biocide with similar antimicrobial properties, used in disinfectants and antiseptics.
Chlorhexidine: Another biguanide compound with broad-spectrum antimicrobial activity, commonly used in medical and dental applications.
Uniqueness: this compound is unique due to its dual cyanoguanidine groups, which provide distinct chemical reactivity and potential for diverse applications in organic synthesis and antimicrobial research .
Propiedades
Número CAS |
15849-70-9 |
|---|---|
Fórmula molecular |
C4H12Br3N-2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(4-Methoxyphenyl)prop-1-en-2-yl]pyridine](/img/structure/B1174303.png)


